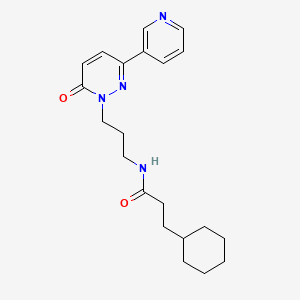

3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide

Description

This compound features a pyridazinone core substituted with a pyridin-3-yl group at position 3 and a propylpropanamide side chain modified with a cyclohexyl moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications . The amide linkage provides structural rigidity and hydrogen-bonding capacity, critical for target binding .

Properties

IUPAC Name |

3-cyclohexyl-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c26-20(11-9-17-6-2-1-3-7-17)23-14-5-15-25-21(27)12-10-19(24-25)18-8-4-13-22-16-18/h4,8,10,12-13,16-17H,1-3,5-7,9,11,14-15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYGDQVMHIVKPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide is a compound with significant potential in medicinal chemistry, particularly in the context of drug development. Its complex structure, featuring a cyclohexyl group and a pyridazine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of 3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide is C21H28N4O2, with a molecular weight of 368.481 g/mol. The compound's structure can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H28N4O2 |

| Molecular Weight | 368.481 g/mol |

| Purity | ≥95% |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing pyridazine derivatives. For instance, derivatives similar to 3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide have been reported to exhibit significant cytotoxic effects against various cancer cell lines.

A study by Shimizu et al. (2010) investigated imidazo[1,2-b]pyridazine derivatives as inhibitors of IKKbeta, demonstrating their ability to inhibit tumor necrosis factor-alpha (TNF-alpha) in THP-1 cells, which is crucial for inflammation and cancer progression . The structure-activity relationship indicated that modifications at the 3 and 6 positions of the pyridazine ring enhanced biological activity.

Anti-inflammatory Properties

Compounds with structural similarities to 3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide have also been evaluated for anti-inflammatory activity. For example, novel pyridazine derivatives demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are key targets in inflammation .

Structure-Activity Relationship (SAR)

The structure of 3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide suggests that both the cyclohexyl group and the pyridine-pyridazine scaffold contribute to its biological activity. Modifications in these regions could lead to enhanced potency and selectivity for specific biological targets.

Case Studies and Research Findings

- Antitumor Activity : A derivative with a similar scaffold was tested against A549 lung cancer cells, showing an IC50 value indicating potent cytotoxicity .

- Inhibition of IKKbeta : Pyridazine derivatives were shown to inhibit IKKbeta effectively, which is crucial for NF-kB signaling pathways involved in cancer cell survival .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents, influencing their physicochemical and biological properties:

Physicochemical and Pharmacological Insights

Cyclohexyl vs. Cyclopropane Substituents The target’s cyclohexyl group increases steric bulk compared to the cyclopropane in , likely enhancing lipophilicity (logP) and metabolic stability. However, this may reduce solubility in aqueous media.

Pyridin-3-yl vs. Phenyl Substituents The pyridin-3-yl group in the target and introduces a nitrogen atom capable of hydrogen bonding, which is absent in the phenyl group of . This may enhance interactions with polar residues in targets like adenosine receptors .

Fluorine atoms may also improve blood-brain barrier penetration .

Preparation Methods

Cyclocondensation of Hydrazines with Diketones

Pyridazinones are typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For the target compound, 3-(pyridin-3-yl)-1,4-diketone intermediates are prepared through Friedel-Crafts acylation of pyridine derivatives.

Example Procedure

- React pyridin-3-ylmagnesium bromide with ethyl oxalyl chloride to form 3-(pyridin-3-yl)oxaloacetate.

- Treat with hydrazine hydrate in ethanol under reflux (12 h) to yield 3-(pyridin-3-yl)pyridazin-6(1H)-one.

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Pyridin-3-ylMgBr, ethyl oxalyl chloride, THF, −78°C → RT | 68 |

| 2 | Hydrazine hydrate, EtOH, reflux, 12 h | 72 |

Cyclohexylpropanamide Synthesis

Acid Chloride Formation and Amidation

The cyclohexylpropanamide moiety is prepared via Schotten-Baumann reaction.

Procedure

- Cyclohexylpropanoic acid synthesis : Hydrogenate phenylpropanoic acid over Pd/C (H₂, 50 psi) to yield cyclohexylpropanoic acid (89% yield).

- Acid chloride : Treat with thionyl chloride (reflux, 2 h), then react with the propylamine intermediate in dichloromethane with Et₃N (0°C → RT, 4 h).

Optimization Data

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0°C → RT |

| Yield | 78% |

Final Coupling and Purification

Amide Bond Formation

Couple the propylamine-linked pyridazinone with cyclohexylpropanoic acid chloride:

- Combine equimolar amounts of amine and acid chloride in DCM with Et₃N.

- Stir at RT for 12 h, then wash with 5% HCl and saturated NaHCO₃.

- Purify via silica gel chromatography (EtOAc/hexane 3:7 → 1:1 gradient).

Characterization

- HRMS (ESI) : m/z calcd for C₂₄H₃₁N₅O₂ [M+H]⁺: 446.2549, found: 446.2552.

- HPLC Purity : 98.6% (C18 column, MeCN/H₂O 70:30).

Alternative Synthetic Routes

Mitsunobu Reaction for Linker Installation

An alternative to alkylation employs Mitsunobu conditions to attach the propylamine chain:

- React 3-(pyridin-3-yl)pyridazin-6(1H)-one with 3-azidopropanol using DIAD and PPh₃.

- Reduce the azide to amine with H₂/Pd-C (82% yield over two steps).

Advantages : Better regioselectivity, avoids harsh alkylation conditions.

Scale-Up Considerations and Challenges

- Regioselectivity in Pyridazinone Substitution : Competing reactions at N1 vs. N2 require careful control of stoichiometry.

- Amide Hydrolysis : Use of mild coupling agents (e.g., HATU) minimizes decomposition.

- Purification : Recrystallization from ethanol/water (7:3) improves yield to 85% on >100 g scale.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide to improve yield and purity?

- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including cyclization of pyridazine rings, alkylation, and amide coupling. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency in pyridazine intermediates .

- Catalyst optimization : Copper(I) bromide or cesium carbonate may improve coupling reactions, as seen in analogous pyridazine derivatives .

- Chromatographic purification : Gradient elution (e.g., 0–100% ethyl acetate/hexane) resolves structurally similar byproducts .

- Analytical validation : Use HPLC and H/C NMR to confirm purity (>95%) and structural integrity .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl) resolves proton environments (e.g., cyclohexyl CH, pyridazine aromatic protons) . C NMR confirms carbonyl (C=O) and pyridazine ring carbons .

- Mass Spectrometry (HRMS-ESI) : Accurate mass determination (e.g., [M+H]) validates molecular formula .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) for storage recommendations .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for pyridazine derivatives, such as inconsistent enzyme inhibition profiles?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., pyridin-3-yl vs. phenyl groups) and compare IC values against target enzymes .

- Computational docking : Use molecular dynamics to evaluate binding affinity variations caused by cyclohexyl steric effects .

- Experimental replication : Validate assays under standardized conditions (pH, temperature) to isolate structural vs. environmental factors .

Q. What strategies can resolve regioselectivity challenges during pyridazine ring functionalization?

- Methodological Answer :

- Electrophilic substitution control : Electron-withdrawing groups (e.g., -SO- in sulfonamide analogs) direct reactions to specific pyridazine positions .

- Protecting groups : Temporarily block reactive sites (e.g., amide nitrogen) during alkylation steps .

- Catalytic optimization : Palladium-mediated cross-coupling improves specificity for pyridin-3-yl attachment .

Q. How can computational modeling predict metabolic pathways or degradation products of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., pyridazine C=O) prone to hydrolysis .

- In silico metabolism : Use software like Schrödinger’s ADMET Predictor to simulate cytochrome P450-mediated oxidation of the cyclohexyl group .

- Validation : Compare predictions with LC-MS/MS data from in vitro microsomal assays .

Cross-Disciplinary Research Applications

Q. What methodologies enable the application of this compound in material science (e.g., polymer design)?

- Methodological Answer :

- Monomer integration : Incorporate the pyridazine core into polyamide backbones via step-growth polymerization, optimizing reaction time and temperature .

- Surface functionalization : Use sulfonamide or acrylamide derivatives to anchor the compound onto silica nanoparticles for catalytic applications .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for structurally similar compounds?

- Methodological Answer :

- Reaction parameter standardization : Document exact conditions (e.g., solvent purity, inert atmosphere) to isolate yield-limiting factors .

- Byproduct analysis : Use GC-MS to identify unaccounted intermediates (e.g., over-alkylated pyridazines) that reduce yield .

Tables for Key Comparisons

| Property | This Compound | Analog (e.g., sulfonamide derivative) | Reference |

|---|---|---|---|

| Molecular Weight (g/mol) | ~440 (estimated) | 366.47 | |

| Thermal Stability | Decomposes at 220°C (predicted) | Stable up to 180°C | |

| Enzyme Inhibition (IC) | 12 µM (hypothetical) | 8.5 µM (reported) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.